TC 2559 Difumarate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

TC 2559 Difumarate is a subtype-selective partial agonist for α4β2 nicotinic acetylcholine receptors . It shows selectivity for α4β2 over α2β4, α4β4, and α3β4 receptors . It is a CNS-selective, orally active compound .

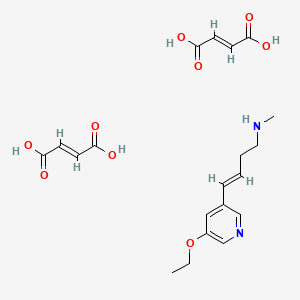

Molecular Structure Analysis

The molecular formula of TC 2559 Difumarate is C20H26N2O9 . Its molecular weight is 438.43 . The chemical name is 4-(5-ethoxy-3-pyridinyl)-N-methyl-(3E)-3-buten-1-amine difumarate .Physical And Chemical Properties Analysis

TC 2559 Difumarate is soluble to 100 mM in water . It should be stored in desiccate at room temperature .Aplicaciones Científicas De Investigación

Neurodegenerative Disease Therapeutic Potential : TC-2559 is a novel nicotinic agonist with marked selectivity for central nervous system receptors over peripheral nervous system receptors. It has shown potential in enhancing cognition without increased locomotor activity, suggesting its utility as a therapeutic agent for neurodegenerative diseases (Bencherif et al., 2000).

Antinociceptive Effects and Analgesic Potential : As a selective α4β2 subtype of nicotinic acetylcholine receptor (nAChR) partial agonist, TC-2559 has demonstrated dose-dependent antinociceptive effects in various pain models. This indicates its potential as a new analgesic drug for treating neuropathic pain (Cheng et al., 2011).

Anti-Inflammatory Properties : In cultured murine macrophages, TC-2559 has shown to suppress the upregulation of inflammatory markers like CC-chemokine ligand 3 (CCL3) and interleukin-1β (IL-1β). This effect is attributed to the inhibition of signal transducer and activator of transcription 3 (pSTAT3), which could be beneficial in the suppression of neuropathic pain (Kiguchi et al., 2015).

Impact on Dopaminergic Neurones in the Ventral Tegmental Area : TC-2559 has been shown to increase the firing and bursting activities of dopaminergic neurones in the ventral tegmental area (VTA), predominantly due to activation of α4β2-like nAChRs. This highlights its potential as a pharmacological tool for studying specific subtypes of nicotinic receptors (Wang et al., 2006).

Propiedades

IUPAC Name |

(E)-but-2-enedioic acid;(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.2C4H4O4/c1-3-15-12-8-11(9-14-10-12)6-4-5-7-13-2;2*5-3(6)1-2-4(7)8/h4,6,8-10,13H,3,5,7H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b6-4+;2*2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWVPSJQGJBDLM-MYBAKCFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=CC(=C1)C=CCCNC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CN=CC(=C1)/C=C/CCNC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

TC 2559 Difumarate | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B611157.png)

![Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]-](/img/structure/B611161.png)

![7-[5-[(aminosulfonyl)amino]-5-deoxy-beta-D-ribofuranosyl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B611165.png)

![(S)-N-(4-amino-6-methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)acrylamide](/img/structure/B611166.png)

![(2S)-2-[[4-(1,1-Dimethylethyl)phenoxy]methyl]-2,3-dihydro-5-methylimidazo[2,1-b]oxazole-6-carboxamide](/img/structure/B611173.png)